

Erroneous Drug Classification: YYA-021 is an Investigational Oncology Compound, Not an Antiretroviral

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Compound of Interest		
Compound Name:	YYA-021	
Cat. No.:	B1683535	Get Quote

An initial review of scientific and clinical literature reveals that the compound designated **YYA-021** is not an antiretroviral agent. The correct designation for the compound of interest is AVZO-021 (also known as ARTS-021), a selective cyclin-dependent kinase 2 (CDK2) inhibitor under investigation for the treatment of various solid tumors, particularly hormone receptor-positive (HR+)/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[1][2] Therefore, a cross-resistance profile with antiretroviral drugs is not applicable.

This guide will provide a detailed comparison of AVZO-021's performance in its correct therapeutic context: oncology. We will explore its mechanism of action, its role in overcoming resistance to existing cancer therapies, and present available preclinical data.

Mechanism of Action and Rationale for Use in Cancer Therapy

AVZO-021 is a potent and selective inhibitor of CDK2, a key enzyme that, in complex with Cyclin E, regulates the transition of cells from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][4] In many cancers, this regulatory checkpoint is dysfunctional, leading to uncontrolled cell proliferation.

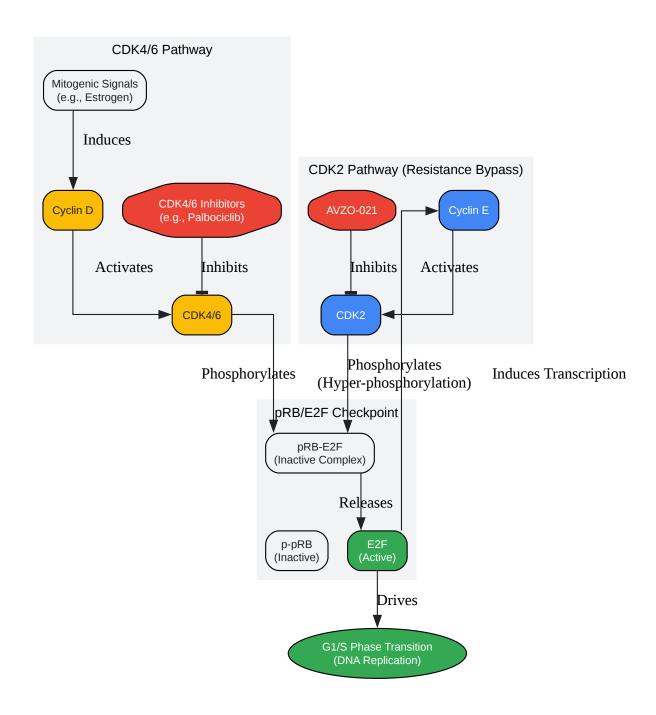
A critical application for AVZO-021 is in overcoming resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer. A primary mechanism of acquired resistance to CDK4/6 inhibitors is the hyperactivation of the Cyclin E-CDK2 pathway, which provides a bypass



mechanism for cell cycle progression.[1] By inhibiting CDK2, AVZO-021 aims to restore cell cycle control and re-sensitize tumors to treatment.[3]

Signaling Pathway in CDK4/6 and CDK2 Regulation of the Cell Cycle





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Caption: CDK4/6 and CDK2 signaling pathways in cell cycle progression.



Preclinical Performance and Cross-Resistance Profile of AVZO-021

Preclinical studies have demonstrated that AVZO-021 is a highly potent and selective inhibitor of CDK2 with minimal activity against other CDK family members, which is crucial for reducing toxicity.[2] Its primary "cross-resistance" profile is, in fact, a profile of efficacy against tumors that have developed resistance to other therapies, particularly CDK4/6 inhibitors.

Ouantitative Data Summary

Target Enzyme	Assay Type	AVZO-021 IC50 (nM)	Reference Compound (PF-07104091) IC ₅₀ (nM)	Selectivity (Fold vs. CDK2)
CDK2/Cyclin E1	Enzymatic	<0.5*	-	-
CDK1/Cyclin B1	Enzymatic	2.5	-	>5x
CDK4/Cyclin D1	Enzymatic	20.4	-	>40x
CDK6/Cyclin D3	Enzymatic	46.5	-	>90x
CDK9/Cyclin T1	Enzymatic	16.3	-	>32x

Data adapted from preclinical poster presentations. IC₅₀ is the half-maximal inhibitory concentration.[3]

In cell-based assays, AVZO-021 selectively inhibited the growth of CCNE1-amplified cancer cell lines and blocked the G1/S phase transition.[4] In patient-derived xenograft (PDX) models from patients who had progressed on CDK4/6 inhibitors, AVZO-021 demonstrated significant anti-tumor activity.[3]

Experimental Protocols

Detailed experimental protocols for evaluating CDK2 inhibitors like AVZO-021 typically involve a multi-step approach from biochemical assays to in vivo models.

Enzymatic Kinase Assays



- Objective: To determine the direct inhibitory activity of the compound on purified enzymes.
- Methodology:
 - Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1) are incubated in a reaction buffer.
 - A kinase substrate (e.g., a peptide derived from Histone H1 or Rb protein) and ATP are added.
 - The compound (AVZO-021) is added in serial dilutions.
 - The reaction is allowed to proceed for a defined period (e.g., 20-60 minutes) at room temperature.
 - The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.[5]
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation and Viability Assays

- Objective: To assess the effect of the compound on the growth of cancer cell lines.
- · Methodology:
 - Cancer cell lines (e.g., OVCAR3 for CCNE1-amplified ovarian cancer, or MCF-7 for HR+ breast cancer) are seeded in 96-well plates.
 - After allowing the cells to adhere, they are treated with a range of concentrations of AVZO-021 for an extended period (e.g., 3-7 days).
 - Cell viability is measured using assays such as Cyquant (which measures cellular DNA content) or MTT (which measures metabolic activity).
 - The concentration that inhibits growth by 50% (GI₅₀) is determined.



Cell Cycle Analysis

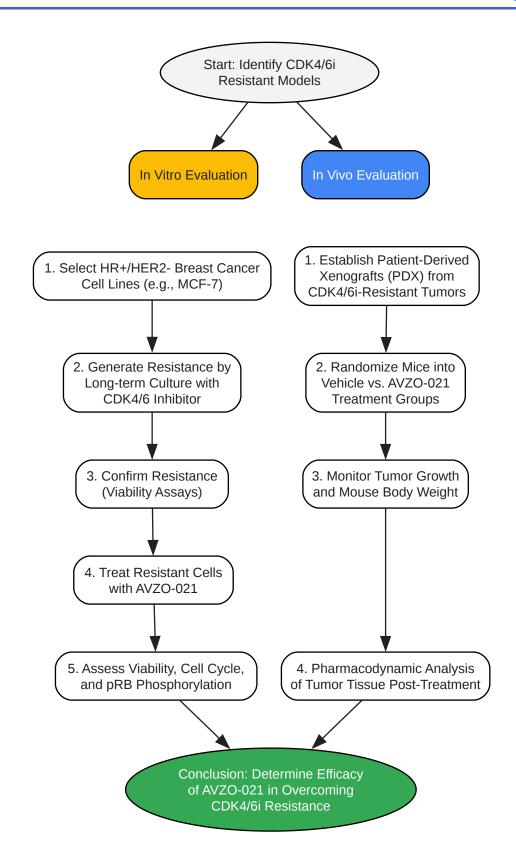
- Objective: To confirm the mechanism of action by observing cell cycle arrest.
- Methodology:
 - Cells are treated with the compound for a shorter duration (e.g., 24-48 hours).
 - Cells are harvested and fixed, then stained with a DNA-intercalating dye (e.g., propidium iodide).
 - The DNA content of individual cells is measured by flow cytometry.
 - The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify arrest at the G1/S checkpoint.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
- · Methodology:
 - Immunocompromised mice are implanted with human cancer cells or patient-derived tumor fragments (PDX models).
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - AVZO-021 is administered orally at various doses and schedules (e.g., once or twice daily).[4]
 - Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
 - At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring levels of phosphorylated Rb).[6]

Experimental Workflow for Assessing Efficacy in CDK4/6i-Resistant Models





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Caption: Workflow for testing AVZO-021 in CDK4/6i-resistant cancer models.



Conclusion

AVZO-021 is an investigational, selective CDK2 inhibitor with a clear mechanism of action aimed at restoring cell cycle control in cancers. Its primary therapeutic potential lies in treating tumors with specific genetic alterations like CCNE1 amplification and in overcoming acquired resistance to established therapies such as CDK4/6 inhibitors. The preclinical data to date supports its continued development as a promising new agent in oncology. It is important to reiterate that AVZO-021 is not an antiretroviral, and therefore, comparisons to that class of drugs are not scientifically relevant.

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